N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that falls under the category of pyrazole derivatives. These compounds are known for their broad spectrum of biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting with a benzoylation reaction to form the 1-benzoyl intermediate, followed by the introduction of the ethoxyphenyl group through a substitution reaction. The pyrazole ring is then formed through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production may leverage high-throughput synthetic methods to optimize yields and purity. Techniques like continuous flow chemistry, microwave-assisted synthesis, and automated reactors can be employed to scale up the production while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, such as:
Oxidation: Introducing oxygen atoms, typically with agents like hydrogen peroxide or ozone.
Reduction: Removing oxygen atoms or adding hydrogen atoms, often using hydrides or catalytic hydrogenation.
Substitution: Replacing one functional group with another, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, organolithium compounds.
Major Products Formed
Reactions typically lead to modified pyrazole derivatives or further functionalized sulfonamides, each exhibiting unique biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its role in catalytic processes and as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, it is studied for its enzyme inhibition properties, potentially serving as a lead compound in drug design.
Medicine
Medically, derivatives of this compound have shown promise in treating inflammation, cancer, and infectious diseases due to their ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of novel materials or as a precursor for other high-value chemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is often through binding to specific enzymes or receptors, leading to the modulation of metabolic or signaling pathways. This can result in the inhibition or activation of these pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)methanesulfonamide
N-(3-(1-benzoyl-5-phenylpyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
The unique structural attributes, such as the ethoxyphenyl group and the specific positioning of functional groups, confer distinctive biological activity and synthetic utility that set it apart from similar compounds.
Properties
IUPAC Name |
N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-32-24-15-8-7-14-21(24)23-17-22(19-12-9-13-20(16-19)27-33(2,30)31)26-28(23)25(29)18-10-5-4-6-11-18/h4-16,23,27H,3,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGYAKVCSKTKRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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